rac Atomoxetine Hydrochloride
Overview
Description
rac Atomoxetine Hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a selective norepinephrine transporter inhibitor, which makes it valuable in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Rac Atomoxetine Hydrochloride, also known as LY 135252 or N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride, is a potent and selective inhibitor of the norepinephrine transporter (NET) . This compound prevents the reuptake of norepinephrine throughout the brain and inhibits the reuptake of dopamine in specific brain regions such as the prefrontal cortex (PFC) .
Mode of Action
The mode of action of Atomoxetine involves its interaction with the norepinephrine transporter. By inhibiting the reuptake of norepinephrine, Atomoxetine increases the concentration of norepinephrine in the synaptic cleft, enhancing norepinephrine signaling . This results in improved symptoms of attention deficit hyperactivity disorder (ADHD), including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .
Biochemical Pathways
Atomoxetine affects several biochemical pathways. Primarily, it inhibits the presynaptic norepinephrine transporter, preventing the reuptake of norepinephrine throughout the brain . This leads to an increase in norepinephrine and dopamine within the prefrontal cortex .
Pharmacokinetics
Atomoxetine has high aqueous solubility and biological membrane permeability, facilitating its rapid and complete absorption after oral administration . Its absolute oral bioavailability ranges from 63 to 94%, governed by the extent of its first-pass metabolism . Atomoxetine is primarily metabolized by the polymorphically expressed enzyme cytochrome P450 2D6 (CYP2D6) . This results in two distinct populations: those exhibiting active metabolic capabilities (CYP2D6 extensive metabolizers) and those exhibiting poor metabolic capabilities (CYP2D6 poor metabolizers) for Atomoxetine .
Result of Action
The molecular and cellular effects of Atomoxetine’s action primarily involve the modulation of neurotransmitter dynamics in the brain. By inhibiting the reuptake of norepinephrine, Atomoxetine increases the concentration of this neurotransmitter in the synaptic cleft, enhancing norepinephrine signaling . This results in improved symptoms of ADHD .
Action Environment
The action, efficacy, and stability of Atomoxetine can be influenced by various environmental factors. The drug’s metabolism can be affected by the individual’s genetic makeup, specifically the polymorphism of the cyp2d6 enzyme . This can lead to variations in the drug’s efficacy and side effects among different individuals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac Atomoxetine Hydrochloride involves several steps. One common method includes the reaction of 2-methylphenol with epichlorohydrin to form 2-methylphenoxypropanol. This intermediate is then reacted with N-methylbenzylamine under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
rac Atomoxetine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, or aminated versions, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
rac Atomoxetine Hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies related to neurotransmitter transport and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating conditions like attention deficit hyperactivity disorder (ADHD) due to its selective norepinephrine reuptake inhibition properties.
Comparison with Similar Compounds
Similar Compounds
Atomoxetine hydrochloride: A closely related compound with similar norepinephrine reuptake inhibition properties.
Tomoxetine hydrochloride: Another similar compound used in the treatment of ADHD.
Uniqueness
rac Atomoxetine Hydrochloride is unique due to its specific molecular structure, which provides a high degree of selectivity for the norepinephrine transporter. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Properties
IUPAC Name |
N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCXVPAZUDVVBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701338057 | |
Record name | N-Methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701338057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82857-40-7 | |
Record name | Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82857-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY 135252 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701338057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.